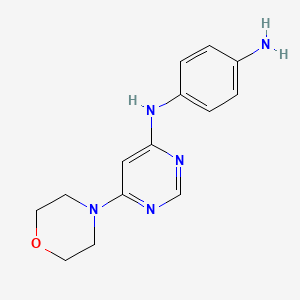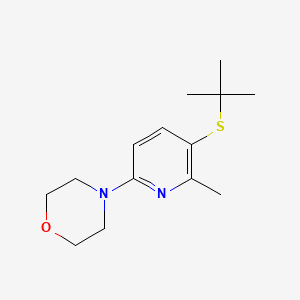
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tert-butylthio group and a methylpyridine moiety
準備方法
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylthio group: This can be achieved by reacting tert-butyl chloride with sodium thiolate.
Pyridine ring formation: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Morpholine ring attachment: The morpholine ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and morpholine rings can interact with aromatic and polar residues, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar compounds to 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine include:
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)thiomorpholine: This compound features a thiomorpholine ring, which introduces additional sulfur atoms and can affect its chemical properties.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)azepane: This compound has an azepane ring, which is a seven-membered ring, potentially affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
1355174-58-1 |
|---|---|
分子式 |
C14H22N2OS |
分子量 |
266.40 g/mol |
IUPAC名 |
4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-12(18-14(2,3)4)5-6-13(15-11)16-7-9-17-10-8-16/h5-6H,7-10H2,1-4H3 |
InChIキー |
CSVVLVGAMFDMSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)

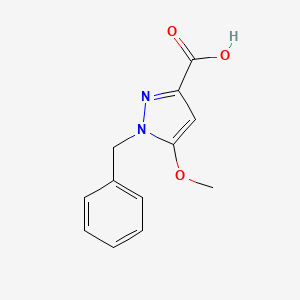
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)

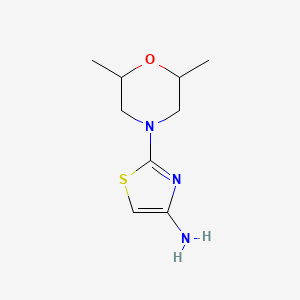
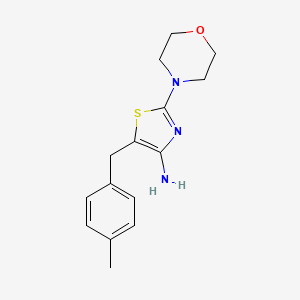
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)




